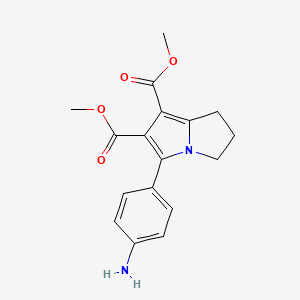

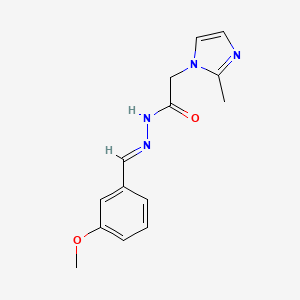

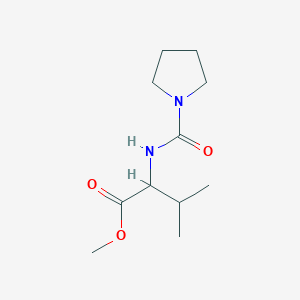

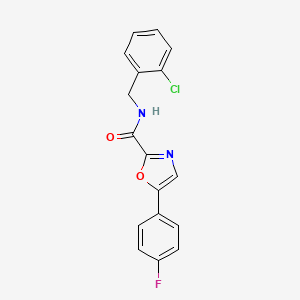

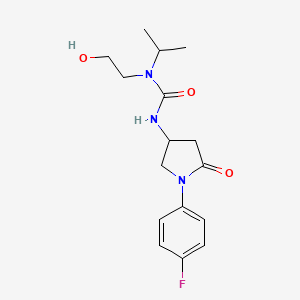

![molecular formula C16H15BrN2O B2829941 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 571919-57-8](/img/structure/B2829941.png)

1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol” is a benzimidazole derivative . Benzimidazoles are an important class of heterocyclic compounds that have a wide range of applications, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclization of amido-nitriles . The reaction conditions are usually mild enough to include a variety of functional groups, including aryl halides .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions due to the presence of the imidazole ring. For example, they can react with α-azidoenones at 120 °C in acetonitrile to form substituted imidazoles .Wissenschaftliche Forschungsanwendungen

Ruthenium(II) Complexes for C-N Bond Formation

Ruthenium(II) complexes incorporating N-heterocyclic carbene (NHC) ligands, which may include structures similar to the compound , have shown efficiency in catalyzing C-N bond-forming reactions. These reactions are facilitated through a hydrogen-borrowing methodology under solvent-free conditions, highlighting the potential of these complexes in organic synthesis and catalysis (Donthireddy et al., 2020).

N-heterocyclic Carbenes in Transesterification/Acylation Reactions

N-heterocyclic carbenes, such as imidazol-2-ylidenes, which are structurally related to the compound of interest, serve as efficient catalysts in transesterification between esters and alcohols. These findings support the role of such compounds in facilitating acylation reactions, a critical process in the production of various esters and in the modification of alcohols (Grasa et al., 2002).

Catalytic Performance in Organic Synthesis

A novel mixed-ligand Cu(II) Schiff base complex, potentially involving similar benzimidazole derivatives, demonstrated catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This application underlines the significance of such compounds in catalyzing electrophilic reactions, offering pathways to synthesize valuable heterocyclic compounds (Ebrahimipour et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9,11,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVCUWAUKOUKKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2829866.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)

![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)

![N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)